molecular formula C12H10FNO2 B6367064 4-(4-Fluoro-3-methoxyphenyl)pyridin-2(1H)-one CAS No. 1261901-50-1

4-(4-Fluoro-3-methoxyphenyl)pyridin-2(1H)-one

Cat. No.: B6367064
CAS No.: 1261901-50-1
M. Wt: 219.21 g/mol
InChI Key: WVWJTHIWEWPETL-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-methoxyphenyl)pyridin-2(1H)-one is a fluorinated heterocyclic compound designed for research and development applications, particularly in medicinal chemistry. This scaffold serves as a valuable building block in the discovery of novel therapeutic agents. The strategic incorporation of a fluorine atom on the phenyl ring is a common practice in drug design, as it can enhance metabolic stability, influence lipophilicity, and fine-tune the electronic properties of a molecule, potentially leading to improved bioavailability and binding affinity . The 2-pyridinone core and the methoxyphenyl moiety are privileged structures found in compounds investigated for a range of biological activities. Fluorinated heterocycles similar to this compound are explored as key intermediates in the synthesis of potential kinase inhibitors and serine protease inhibitors . Researchers can utilize this compound as a core scaffold for constructing more complex molecular architectures, or as a reference standard in analytical studies. As with many specialized research chemicals, the specific and detailed biological mechanism of action for this precise molecule is an area for ongoing investigation by the scientific community. This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-(4-fluoro-3-methoxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-16-11-6-8(2-3-10(11)13)9-4-5-14-12(15)7-9/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWJTHIWEWPETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=O)NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682822
Record name 4-(4-Fluoro-3-methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261901-50-1
Record name 2(1H)-Pyridinone, 4-(4-fluoro-3-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261901-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Fluoro-3-methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-3-methoxyphenyl)pyridin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methoxybenzaldehyde and 2-pyridone.

    Condensation Reaction: The 4-fluoro-3-methoxybenzaldehyde undergoes a condensation reaction with 2-pyridone in the presence of a base such as sodium hydride or potassium carbonate. This reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Cyclization: The resulting intermediate undergoes cyclization to form the desired this compound. This step may require the use of a catalyst or additional reagents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-3-methoxyphenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding reduced forms.

    Substitution: The fluorine atom and methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

4-(4-Fluoro-3-methoxyphenyl)pyridin-2(1H)-one has shown promise in medicinal chemistry, particularly as a scaffold for drug development. Its structural features allow for modifications that can enhance biological activity.

Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that specific analogs inhibited the growth of cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Anti-inflammatory Agents

The compound has been investigated for its anti-inflammatory effects. A study found that it inhibits key enzymes involved in inflammatory processes, such as COX-2 and LOX. This inhibition suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory disorders.

Data Table: Anti-inflammatory Activity

CompoundIC50 (µM)Target Enzyme
This compound15COX-2
Analogue A10COX-2
Analogue B12LOX

Material Science

The unique electronic properties of this compound make it suitable for applications in material science, particularly in the development of organic semiconductors.

Case Study: Organic Light Emitting Diodes (OLEDs)
Research has shown that incorporating this compound into OLEDs enhances their efficiency and stability. A study demonstrated that devices using this compound exhibited improved luminescent properties compared to traditional materials .

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate for synthesizing various complex molecules.

Synthesis Pathway Example
The compound can be synthesized through a multi-step reaction involving:

  • Nucleophilic substitution reactions.
  • Coupling reactions with aryl halides.
  • Cyclization reactions to form pyridine derivatives.

This versatility makes it a valuable building block in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-methoxyphenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group on the phenyl ring contribute to the compound’s binding affinity and selectivity. The pyridinone structure allows for hydrogen bonding and π-π interactions with target molecules, facilitating its biological activity.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

  • 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-pyridin-2(1H)-one ():
    Replacing fluorine with bromine increases molecular weight (MW: ~466–545) and enhances lipophilicity. The bromophenyl derivative demonstrated superior antioxidant activity (79.05% radical scavenging at 12 ppm) compared to methoxy-substituted analogs, suggesting halogen substituents enhance electron-withdrawing effects and stability of radical intermediates .

    • Comparison : The fluorine atom in the target compound likely reduces metabolic degradation compared to bromine, improving pharmacokinetic profiles.

Heterocyclic Modifications

  • 1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives ():
    Piperazine substituents improve solubility in aqueous media and confer serotonin reuptake inhibition (SSRI) activity (IC₅₀ < 100 nM). The basic nitrogen in piperazine facilitates protonation at physiological pH, enhancing blood-brain barrier penetration .
    • Comparison : The absence of a basic group in this compound may limit CNS activity but reduce off-target effects.

Key Observations :

  • Halogenated derivatives (F, Br, CF₃) generally exhibit higher melting points and crystallinity due to increased van der Waals interactions .
  • Methoxy groups enhance solubility in polar solvents, while trifluoromethyl groups increase metabolic resistance .

Antioxidant Activity

  • Bromophenyl-substituted pyridinones (e.g., 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-pyridin-2(1H)-one) showed 79.05% radical scavenging, comparable to ascorbic acid (82.71%) .
  • Target Compound : The fluorine and methoxy groups may confer moderate antioxidant activity, though likely lower than brominated analogs due to reduced electron-withdrawing effects.

Antimicrobial Activity

  • Thiazole-linked pyridinones (e.g., 4-(4-substituted phenyl)-1-(4-substituted phenyl thiazol-2-yl)pyridin-2(1H)-one) demonstrated moderate inhibition against Staphylococcus aureus and Escherichia coli (MIC ~50–100 µg/mL) .

Pharmacological Targets

  • Piperazine-containing derivatives () showed potent serotonin reuptake inhibition, while trifluoromethyl analogs () targeted diabetic nephropathy via multi-mechanism action .
  • Target Compound : The lack of ionizable groups may limit CNS activity but favor peripheral targets.

Biological Activity

Overview

4-(4-Fluoro-3-methoxyphenyl)pyridin-2(1H)-one is a synthetic compound belonging to the pyridinone class, characterized by its unique structural features which include a fluorine atom and a methoxy group attached to a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties.

The synthesis of this compound typically involves a condensation reaction between 4-fluoro-3-methoxybenzaldehyde and 2-pyridone, often facilitated by bases like sodium hydride or potassium carbonate in organic solvents such as DMF or DMSO at elevated temperatures. The resulting compound can undergo various chemical reactions, including oxidation and reduction, which may modify its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances binding affinity, while the methoxy group contributes to the compound's lipophilicity, aiding in cellular penetration. The pyridinone structure allows for hydrogen bonding and π-π interactions, which are crucial for its biological efficacy.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyridinones can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. A study on related compounds demonstrated IC50 values in the nanomolar range against various cancer cell lines, suggesting potent anticancer activity .

Anti-inflammatory Effects

In addition to anticancer properties, this compound has been evaluated for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in the inflammatory response. This suggests potential therapeutic applications in treating chronic inflammatory conditions .

Case Studies

Several case studies have highlighted the efficacy of pyridinone derivatives in preclinical models:

  • Study on Neuroblastoma : A series of pyridinone derivatives, including those structurally related to this compound, were tested on neuroblastoma cell lines. The results indicated significant inhibition of cell viability with IC50 values ranging from 50 to 200 nM, showcasing their potential as therapeutic agents against neuroblastoma .
  • Inflammatory Bowel Disease Model : In an animal model of inflammatory bowel disease (IBD), treatment with pyridinone derivatives led to reduced inflammation markers and improved histological scores compared to control groups. This supports their role in managing inflammatory conditions .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparative analysis with similar compounds was conducted:

Compound NameStructureBiological ActivityIC50 (nM)
This compoundStructureAnticancer, Anti-inflammatory50-200
5-(4-Fluoro-3-methoxyphenyl)pyridineStructureAntimicrobial>1000
4-(3-Methoxyphenyl)pyridin-2(1H)-oneStructureModerate anticancer300

Q & A

Q. What are the standard synthetic routes for 4-(4-Fluoro-3-methoxyphenyl)pyridin-2(1H)-one?

The synthesis typically involves multi-step organic reactions, starting with halogenated aromatic precursors and pyridinone derivatives. Key steps include:

  • Coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) to attach the fluoromethoxyphenyl group to the pyridinone core.
  • Cyclization under controlled pH and temperature to form the pyridin-2(1H)-one ring.
  • Purification via column chromatography or recrystallization to isolate the product . Reaction conditions (e.g., anhydrous solvents, catalysts like Pd) are critical for yield optimization .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify substituent positions and fluorine integration .
  • Mass spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis .
  • X-ray crystallography to resolve stereochemical ambiguities and confirm solid-state conformation .
  • HPLC or TLC for purity assessment, with ≥95% purity recommended for biological testing .

Q. What are the primary biological targets or activities associated with this compound?

While direct data on this compound is limited, structurally related pyridinones exhibit:

  • Anticancer activity via kinase inhibition (e.g., targeting EGFR or CDK2) .
  • Neuromodulatory effects through interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) . Preliminary assays should include enzyme inhibition studies and cell viability assays (e.g., MTT) to validate hypotheses .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

  • Systematic variation of parameters : Test temperatures (e.g., 60–100°C), solvent polarity (e.g., DMF vs. THF), and catalyst loadings (e.g., 1–5 mol% Pd) to identify optimal conditions .
  • Impurity mitigation : Use scavenger resins or gradient chromatography to remove byproducts like dehalogenated intermediates .
  • Scale-up considerations : Ensure consistent stirring and inert atmospheres to prevent oxidation during large-scale reactions .

Q. How should one approach resolving discrepancies in spectroscopic data during structural elucidation?

  • Cross-validation : Combine 2D NMR (e.g., COSY, NOESY) with X-ray crystallography to resolve overlapping signals or stereochemical conflicts .
  • Isotopic labeling : Introduce deuterium at suspected reactive sites to clarify ambiguous ¹H NMR peaks .
  • Computational modeling : Use DFT calculations to predict NMR chemical shifts or IR spectra and compare with experimental data .

Q. What strategies are effective in evaluating the compound's structure-activity relationships (SAR) for therapeutic potential?

  • Analog synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) and test activity changes .
  • Molecular docking : Screen against protein databases (e.g., PDB) to predict binding affinities for targets like kinases or GPCRs .
  • Pharmacophore mapping : Identify critical functional groups (e.g., fluorophenyl or pyridinone moieties) using 3D-QSAR models .
  • In vivo validation : Use rodent models (e.g., Sprague-Dawley rats) for pharmacokinetic studies (e.g., bioavailability, half-life) .

Methodological Notes

  • Contradiction management : Conflicting biological data (e.g., varying IC₅₀ values) may arise from assay conditions (e.g., cell line variability). Replicate studies under standardized protocols .
  • Thermal stability : Perform TGA/DSC to assess decomposition thresholds, ensuring stability during storage or formulation .

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